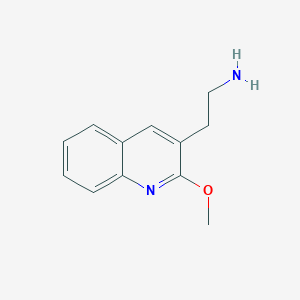

2-(2-Methoxyquinolin-3-yl)ethanamine

Description

2-(2-Methoxyquinolin-3-yl)ethanamine is a quinoline-derived ethanamine characterized by a methoxy group at the 2-position of the quinoline ring and an ethanamine side chain at the 3-position. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol.

Properties

IUPAC Name |

2-(2-methoxyquinolin-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-15-12-10(6-7-13)8-9-4-2-3-5-11(9)14-12/h2-5,8H,6-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFARTORFJCVDSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyquinolin-3-yl)ethanamine typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized using various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

Ethanamine Side Chain Addition: The ethanamine side chain can be introduced through a nucleophilic substitution reaction using ethylamine and a suitable leaving group on the quinoline ring.

Industrial Production Methods

Industrial production of 2-(2-Methoxyquinolin-3-yl)ethanamine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyquinolin-3-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of the quinoline ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-(2-Methoxyquinolin-3-yl)ethanamine is an intriguing molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and documented case studies.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including 2-(2-Methoxyquinolin-3-yl)ethanamine, in cancer therapy. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. A study demonstrated that quinoline derivatives exhibited cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective growth inhibition .

Data Table: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(2-Methoxyquinolin-3-yl)ethanamine | MCF-7 | X.XX | |

| Quinoline Derivative A | MCF-7 | 0.6 | |

| Quinoline Derivative B | HCT15 | 0.3 |

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial properties. Research has indicated that compounds structurally related to 2-(2-Methoxyquinolin-3-yl)ethanamine possess activity against various pathogens, including drug-resistant strains. This makes them candidates for further development as antimicrobial agents.

Neuropharmacological Effects

Another promising application of 2-(2-Methoxyquinolin-3-yl)ethanamine lies in neuropharmacology. Quinoline derivatives have been studied for their interactions with serotonin receptors, suggesting potential use in treating mood disorders or neurological conditions. The binding affinity of related compounds at serotonin receptors has been documented, indicating a possible mechanism for their therapeutic effects .

Case Study: Serotonin Receptor Binding

A recent pharmacological study evaluated the binding affinities of several quinoline derivatives to serotonin receptors:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyquinolin-3-yl)ethanamine depends on its specific biological targetFor example, some quinoline derivatives inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase, leading to the disruption of bacterial replication and cell death .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(2-Methoxyquinolin-3-yl)ethanamine with structurally related compounds, highlighting molecular features, receptor interactions, and pharmacological notes:

Key Comparative Insights

Aromatic System Variations

- Quinoline vs. This difference may influence binding specificity and metabolic stability .

- Substituent Effects: The 2-methoxy group on quinoline may sterically hinder interactions compared to 2-chloro-6-ethoxy substitution in its quinoline analog, altering solubility and target engagement .

Pharmacological Implications

- Serotonergic Activity: The NBOMe series (e.g., 25I-NBOMe) demonstrates that ethanamine derivatives with aromatic substitutions exhibit potent 5-HT₂A receptor agonism. While 2-(2-Methoxyquinolin-3-yl)ethanamine lacks the N-benzyl group critical for NBOMe activity, its quinoline-ethanamine backbone may still confer moderate serotonergic effects .

- Protein Interaction: Tryptamine derivatives bind HSP90 via hydrogen bonding, suggesting that quinoline-based ethanamines might target similar chaperone proteins but with altered affinity due to structural differences .

Biological Activity

2-(2-Methoxyquinolin-3-yl)ethanamine, also known by its CAS number 1368624-74-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-(2-Methoxyquinolin-3-yl)ethanamine features a quinoline core with a methoxy group and an ethylamine side chain. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of 2-(2-Methoxyquinolin-3-yl)ethanamine is primarily attributed to its ability to interact with various receptors and enzymes. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may contribute to its therapeutic effects. For instance, it may inhibit phospholipase A2, which is involved in inflammatory processes .

- Receptor Modulation : It has been suggested that 2-(2-Methoxyquinolin-3-yl)ethanamine can modulate neurotransmitter receptors, potentially impacting neurological functions and offering therapeutic benefits in neurodegenerative diseases.

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-Methoxyquinolin-3-yl)ethanamine exhibit antimicrobial properties. Studies have shown that quinoline derivatives can inhibit bacterial growth, suggesting that this compound may also possess similar activities.

Anticancer Potential

Quinoline derivatives are known for their anticancer properties. Preliminary studies suggest that 2-(2-Methoxyquinolin-3-yl)ethanamine could induce apoptosis in cancer cells by interfering with cell cycle regulation pathways and promoting oxidative stress .

Case Study 1: Anticancer Activity

A study conducted on quinoline derivatives demonstrated that modifications to the quinoline structure significantly impacted their cytotoxicity against various cancer cell lines. The findings indicated that 2-(2-Methoxyquinolin-3-yl)ethanamine could enhance the efficacy of existing chemotherapeutic agents by acting synergistically .

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotection, researchers found that compounds with similar structures to 2-(2-Methoxyquinolin-3-yl)ethanamine exhibited protective effects against neuronal cell death induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.